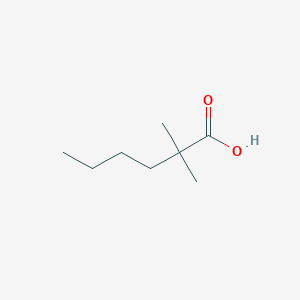

2,2-Dimethylhexanoic acid

Vue d'ensemble

Description

2,2-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a medium-chain fatty acid characterized by the presence of two methyl groups attached to the second carbon of the hexanoic acid chain. This compound is known for its colorless to pale yellow oily liquid appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanoic acid can be synthesized through the oxidation of 2,2-dimethylhexanol. The oxidation process typically involves the use of an oxidizing agent such as acidic potassium permanganate. The reaction conditions include maintaining an acidic environment to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound can also be produced through ester hydrolysis, reduction of carbonyl compounds, or synthesis of alkyl halides. These methods involve various reaction conditions and catalysts to optimize yield and purity .

Analyse Des Réactions Chimiques

General Reactivity

As a carboxylic acid, 2,2-dimethylhexanoic acid can react with bases to form corresponding salts . It can also undergo esterification with alcohols in the presence of an acid catalyst. Carboxylic acids also participate in reduction, oxidation, and amide formation reactions.

Acid-Base Reactions

This compound, being an organic acid, reacts with alkali to form salts . The general form of this reaction is:

Esterification

Carboxylic acids, including this compound, can be esterified using alcohols in the presence of a catalyst, typically a strong acid like sulfuric acid (H2SO4).

Reduction to Aldehydes

Carboxylic acids can be reduced to aldehydes using reducing agents. For instance, when 2,3-dimethylhexanoic acid is treated with SOCl2/pyridine, followed by lithium tri-tert-butoxyaluminum hydride (LiAl[OC(CH3)3]3H), it reduces to an aldehyde . The reaction must occur in cold temperatures .

C-H Arylation of Pyridines

This compound can be used as a ligand in palladium-catalyzed C–H arylation of pyridines . It has been observed that the regioselectivity of C–H arylation can be influenced by the addition of carboxylic acids like this compound .

Table 1: Impact of this compound on C–H Arylation

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 3-nitropyridines | 5.0 mol % Pd(OAc)2, 7.5 mol % [P(n-Bu)Ad2H]I, 1.5 equiv PhBr, 1.0 equiv Ag2CO3, 3.0 equiv Cs2CO3, Toluene, 120 °C | C-4 arylated products | High |

| 4-nitro-2-phenylpyridine | 5.0 mol % Pd(OAc)2, 7.5 mol % [P(n-Bu)Ad2H]I, 1.5 equiv PhBr, 1.0 equiv Ag2CO3, 3.0 equiv Cs2CO3, 0.3 equiv pivalic acid/2,2-dimethylhexanoic acid, Toluene, 120 °C | C5-arylation product | 78% |

| Nitroquinolines | 5.0 mol % Pd(OAc)2, 7.5 mol % [P(n-Bu)Ad2H]I, 1.5 equiv PhBr, 1.0 equiv Ag2CO3, 3.0 equiv Cs2CO3, 0.3 equiv pivalic acid/2,2-dimethylhexanoic acid, Toluene, 120 °C | Arylation occurs in the pyridine ring | N/A |

| Nitroisoquinolines | 5.0 mol % Pd(OAc)2, 7.5 mol % [P(n-Bu)Ad2H]I, 1.5 equiv PhBr, 1.0 equiv Ag2CO3, 3.0 equiv Cs2CO3, 0.5 equiv this compound, Toluene, 120 °C | C6-arylation | N/A |

Applications De Recherche Scientifique

Catalytic Applications

2,2-Dimethylhexanoic acid has been utilized as a ligand in catalytic processes. For instance, it has been employed in palladium-catalyzed C–H arylation reactions. In one study, replacing pivalic acid with this compound improved the regioselectivity and yield of arylated products from pyridines significantly. The reaction conditions involving palladium acetate and specific bases showed enhanced efficiency when this compound was used as a co-catalyst or additive .

Polymer Chemistry

The compound is also significant in polymer chemistry. It has been used to synthesize sidechain-crosslinked polymers that exhibit unique mechanical properties. In a study involving the synthesis of such polymers, this compound was incorporated into the polymer backbone to enhance elasticity and thermal stability. The resulting materials demonstrated favorable rheological properties, making them suitable for various applications in coatings and adhesives .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for the preparation of other chemical compounds. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. Researchers have reported its use in synthesizing derivatives that are valuable in pharmaceuticals and agrochemicals .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

- Surfactants : It can be used as a surfactant due to its amphiphilic nature.

- Lubricants : Its properties make it suitable for formulating high-performance lubricants.

- Plasticizers : It is also investigated for use as a plasticizer in various polymer formulations.

Case Study 1: C–H Arylation of Pyridines

A systematic study demonstrated that using this compound as a ligand in palladium-catalyzed reactions resulted in high regioselectivity towards C-4 arylated products from pyridines. The reaction conditions were optimized to achieve yields exceeding those obtained with traditional ligands .

Case Study 2: Polymer Synthesis

In research focusing on crosslinked polymers, the incorporation of this compound led to significant improvements in the mechanical properties of the final product. The study highlighted how varying concentrations of this compound affected the gelation process and final material characteristics .

Mécanisme D'action

The mechanism of action of 2,2-Dimethylhexanoic acid involves its ability to undergo chemical reactions and form new compounds with specific properties. In the pharmaceutical industry, it acts as an intermediate, participating in reactions that lead to the formation of therapeutic agents. The molecular targets and pathways involved depend on the specific reactions and the resulting compounds .

Comparaison Avec Des Composés Similaires

- 2,2-Dimethylbutyric acid

- 2,2-Dimethylsuccinic acid

- 2-Ethylhexanoic acid

- 2,4-Dimethyl-2-pentenoic acid

Comparison: 2,2-Dimethylhexanoic acid is unique due to its specific structure with two methyl groups attached to the second carbon of the hexanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 2,2-Dimethylbutyric acid and 2,2-Dimethylsuccinic acid have shorter carbon chains, while 2-Ethylhexanoic acid has an ethyl group instead of two methyl groups .

Activité Biologique

2,2-Dimethylhexanoic acid (DMHA) is a branched-chain fatty acid with the chemical formula C₈H₁₆O₂. It is recognized for its potential applications in various fields, including chemistry and biology. This article explores the biological activity of DMHA, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Molecular Formula : C₈H₁₆O₂

- Molar Mass : 144.21 g/mol

- Appearance : Colorless to almost colorless liquid

- Purity : Typically ≥ 98% .

Toxicological Profile

The toxicological effects of this compound have been studied primarily in the context of its derivatives and related compounds. Key findings include:

- Acute Toxicity : DMHA exhibits low acute toxicity when administered orally or dermally. However, inhalation exposure may pose risks, as indicated by studies showing harmful effects on respiratory organs .

- Reproductive Toxicity : Some studies suggest that DMHA may have reproductive toxicity, particularly in the context of lead salts derived from fatty acids. This is attributed to the presence of lead rather than the acid itself .

- Genotoxicity : Evidence points to potential genotoxic effects associated with lead compounds linked to DMHA, with classifications indicating possible carcinogenicity based on animal studies .

Metabolic Pathways

DMHA is metabolized in the liver through beta-oxidation, a process that breaks down fatty acids into acetyl-CoA units. This metabolic pathway is crucial for energy production and has implications for understanding how DMHA might influence metabolic disorders.

Study 1: Environmental Impact Assessment

A study assessing environmental reproductive hazards identified DMHA among various chemicals of concern. The research emphasized the need for further investigation into its long-term health effects and potential environmental persistence .

Study 2: C–H Arylation Reactions

Research involving C–H arylation reactions utilized DMHA as a solvent and reaction medium. The study demonstrated that DMHA could facilitate high selectivity in chemical reactions, showcasing its utility in synthetic organic chemistry .

Research Findings

Propriétés

IUPAC Name |

2,2-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTWDTVYXAEAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276526 | |

| Record name | 2,2-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-72-9 | |

| Record name | 2,2-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethylhexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.